Tetrathiafulvalene

Description

Structure

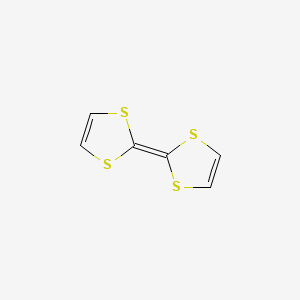

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,3-dithiol-2-ylidene)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCPAXDKURNIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C2SC=CS2)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56388-66-0 | |

| Record name | 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56388-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6067620 | |

| Record name | 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange or yellow solid in neutral state; Loses electrons forming purple cation and yellow dication; [Merck Index] Orange crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tetrathiafulvalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31366-25-3 | |

| Record name | Tetrathiafulvalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31366-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrathiafulvalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031366253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31366-25-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | δ-2:2'-bis(1,3-dithiazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRATHIAFULVALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY1EN16W9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Properties of Tetrathiafulvalene (TTF)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed exploration of the fundamental electronic properties of tetrathiafulvalene (TTF), a cornerstone molecule in the field of organic electronics. We delve into its redox behavior, molecular orbital characteristics, and its role in forming highly conductive charge-transfer complexes. This document includes quantitative data, detailed experimental protocols, and logical diagrams to facilitate a comprehensive understanding.

Introduction to this compound (TTF)

This compound (TTF) is a sulfur-containing organic compound first synthesized in 1970.[1] It has since become one of the most extensively studied molecules in materials science due to its exceptional electron-donating capabilities.[1][2] The defining feature of TTF is its ability to undergo stable, reversible oxidation steps, forming a stable radical cation (TTF•+) and dication (TTF²+).[3][4] This property, combined with its planar structure which encourages π-π stacking, makes TTF a critical building block for creating organic conductors, superconductors, and components for molecular electronics like field-effect transistors and molecular switches.[2][5][6] Its interest extends from fundamental materials chemistry to the construction of complex supramolecular systems and molecular machines.[2]

Core Electronic Properties

The utility of TTF in electronic materials stems from a unique combination of structural and electronic features.

Redox Behavior: A Stable Molecular Switch

TTF is classified as a Weitz type redox system, meaning it exists in three distinct and stable oxidation states.[3] The two successive one-electron oxidations are fully reversible and occur at surprisingly low potentials, making it an ideal and easily controllable molecular switch.[3]

-

Neutral TTF: The ground state molecule.

-

Radical Cation (TTF•+): Formed upon the first one-electron oxidation. This species is a rare example of a long-term stable organic radical.[3]

-

Dication (TTF²+): Formed upon the second one-electron oxidation.

The stability of these oxidized states is attributed to the gain in aromaticity in the 1,3-dithiolium rings upon oxidation.[4][7] This reversible redox behavior can be controlled electrochemically, providing a mechanism to switch the electronic and optical properties of the material.[3][6]

Molecular Orbitals: HOMO-LUMO Characteristics

The electron-donating nature of TTF is explained by its molecular orbital structure. The Highest Occupied Molecular Orbital (HOMO) is relatively high in energy, making it easy to remove an electron.[8] The energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that dictates the molecule's electronic and optical properties, chemical reactivity, and kinetic stability.[9][10] A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability.[11] Theoretical studies using Density Functional Theory (DFT) have been instrumental in calculating these energy levels and understanding the effects of chemical modifications on the TTF core.[9][11]

Charge-Transfer (CT) Complexes and Electrical Conductivity

A landmark discovery was the formation of a charge-transfer (CT) salt between TTF and the electron acceptor 7,7,8,8-tetracyanoquinodimethane (TCNQ).[6][12] In this complex, an electron is transferred from the HOMO of the TTF donor to the LUMO of the TCNQ acceptor. This process results in the formation of TTF•+ and TCNQ•- radical ions.

In the solid state, these ions arrange into segregated stacks of donors and acceptors.[6] This unique arrangement facilitates the movement of charge along the stacks, giving rise to exceptionally high electrical conductivity, with TTF-TCNQ being the first discovered "organic metal".[1][12] The degree of charge transfer can be tuned by pairing TTF with acceptors of varying strengths, allowing for fine control over the resulting electronic properties.[13]

References

- 1. This compound: the advent of organic metals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. New Concepts in this compound Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound – a redox-switchable building block to control motion in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - this compound chemistry [beilstein-journals.org]

- 5. This compound derivatives for organic field effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. BJOC - this compound – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 12. pages.jh.edu [pages.jh.edu]

- 13. pubs.acs.org [pubs.acs.org]

The Dawn of Organic Metals: A Technical Guide to the Discovery and History of Tetrathiafulvalene

An in-depth exploration for researchers, scientists, and drug development professionals on the seminal discovery, synthesis, and groundbreaking properties of tetrathiafulvalene (TTF), the molecule that ushered in the era of organic conductors.

This technical guide delves into the history of this compound (TTF), a molecule that fundamentally altered the landscape of materials science and opened the door to the field of molecular electronics. From its initial synthesis to the discovery of its remarkable electrical properties when combined with electron acceptors, this document provides a comprehensive overview of the key milestones, experimental protocols, and quantitative data that defined the early research into this fascinating organic compound.

A Serendipitous Discovery and the Birth of "Organic Metals"

The story of this compound begins in 1970, when Fred Wudl and his colleagues first reported its synthesis.[1][2][3] Initially, TTF itself did not exhibit remarkable electrical properties.[4] However, the landscape of organic materials science was irrevocably changed in 1973 when a collaboration between researchers at Johns Hopkins University and the University of Pennsylvania, including Jean Ferraris and Alan Heeger, investigated the charge-transfer salt formed between TTF and 7,7,8,8-tetracyanoquinodimethane (TCNQ).[4] This TTF-TCNQ salt displayed astonishingly high electrical conductivity, comparable to that of some metals, leading to the coining of the term "organic metal".[4]

This groundbreaking discovery was followed by another significant milestone in 1979 with the synthesis of the first organic superconductors, the Bechgaard salts, by Klaus Bechgaard and Denis Jérome.[5][6][7] These salts, based on selenium analogues of TTF (tetramethyltetraselenafulvalene, TMTSF), demonstrated superconductivity at low temperatures, further fueling the intense research interest in this class of materials.[5][6][7]

The unique properties of TTF and its charge-transfer salts stem from several key molecular features. TTF is a planar molecule with high symmetry, which facilitates the formation of ordered stacks in the solid state.[2][8] It can be readily oxidized to a stable radical cation (TTF•+) and a dication (TTF2+), both of which are stabilized by the formation of aromatic 6π-electron systems in the dithiole rings.[9][10] This ability to donate electrons and form stable oxidized species is fundamental to the formation of highly conductive charge-transfer complexes.[2][8]

Key Milestones in the History of this compound

dot

Caption: A timeline of key discoveries in the history of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives, providing a basis for comparison and further research.

Table 1: Redox Potentials of this compound and Selected Derivatives

| Compound | E½ (1) (V vs. Ag/AgCl) | E½ (2) (V vs. Ag/AgCl) | Solvent |

| This compound (TTF) | +0.37 | +0.74 | CH3CN |

| Tetramethyl-TTF (TMTTF) | +0.29 | - | CH2Cl2 |

| Bis(ethylenedithio)-TTF (BEDT-TTF) | +0.45 | - | CH2Cl2 |

Note: Redox potentials can vary depending on the solvent, electrolyte, and reference electrode used.[9][11][12][13]

Table 2: Room Temperature Electrical Conductivity of TTF-TCNQ and Related Materials

| Material | Conductivity (S/cm) |

| This compound (TTF) | ~10⁻¹² |

| 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | ~10⁻¹⁰ |

| TTF-TCNQ (single crystal, along stacking axis) | ~500 - 1000 |

| (TMTSF)₂PF₆ (Bechgaard salt) | ~100 |

Note: The conductivity of single crystals is highly anisotropic.[14][15][16]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key compounds in the study of this compound.

Synthesis of 1,3-Dithiole-2-thione

The precursor 1,3-dithiole-2-thione is a crucial starting material for the synthesis of many TTF derivatives.

Procedure:

A detailed, multi-step procedure for the synthesis of a derivative, 2-oxo-1,4-dithiane, which can be converted to a thione, is available in Organic Syntheses.[1] The general principle involves the reaction of an appropriate dithiolate with a thiocarbonyl source. For example, the reaction of sodium 1,3-dithiole-2-thione-4,5-dithiolate with a suitable electrophile can be used to generate a variety of 1,3-dithiole-2-thione derivatives.[17][18] A high-pressure reaction using trimethyl phosphite for the direct desulfurization of 1,3-dithiole-2-thiones has also been reported as a facile method for preparing TTF derivatives.[17] Another efficient synthesis involves a two-step process starting from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, which provides TTF in high yield (85%) without the need for chromatography.[19]

Synthesis of this compound (TTF)

The original synthesis of TTF by Wudl involved the coupling of 1,3-dithiolium salts. A common modern laboratory preparation involves the coupling of 1,3-dithiole-2-thione or 1,3-dithiole-2-one precursors.

Procedure:

A general and efficient method for the synthesis of TTF and its derivatives involves the reductive coupling of 1,3-dithiole-2-thiones or -ones using a phosphite, such as triethyl phosphite or trimethyl phosphite. The reaction is typically carried out in an inert solvent, such as toluene or acetonitrile, at elevated temperatures. The yield of TTF can be significantly improved by conducting the reaction under high pressure.[17] Another established method involves the methylation of 1,3-dithiole-2-thiones followed by reduction to form 2-(methylthio)-1,3-dithioles, which are key intermediates in the synthesis of TTF derivatives.[20]

Preparation of TTF-TCNQ Charge-Transfer Salt Crystals

The growth of high-quality single crystals of TTF-TCNQ is crucial for studying its unique electrical properties.

Procedure:

Single crystals of TTF-TCNQ are typically grown by slow cooling of a saturated solution containing equimolar amounts of TTF and TCNQ in a high-purity solvent, such as acetonitrile.[4] The quality of the crystals is highly dependent on the purity of the starting materials and the solvent, as well as the rate of cooling. An alternative method involves the diffusion of solutions of TTF and TCNQ, which can also yield high-quality single crystals.

Logical Workflow for the Synthesis of this compound

dot

Caption: A logical workflow illustrating the general synthesis of TTF and its subsequent use in forming conductive charge-transfer complexes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: the advent of organic metals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pages.jh.edu [pages.jh.edu]

- 5. Organic Superconductors: Bechgaard Salts [hoffman.physics.harvard.edu]

- 6. isca.me [isca.me]

- 7. Physics:Bechgaard salt - HandWiki [handwiki.org]

- 8. BJOC - this compound chemistry [beilstein-journals.org]

- 9. BJOC - this compound – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]

- 10. chimia.ch [chimia.ch]

- 11. researchgate.net [researchgate.net]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. benchchem.com [benchchem.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. A facile preparation of tetrathiafulvalenes having alkylthio groups from 1,3-dithiole-2-thiones using a high-pressure reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. An expedient, cost effective large scale synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

The Core Principles of Tetrathiafulvalene Chemistry: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Redox Properties, and Supramolecular Chemistry of a Versatile Molecular Building Block

Tetrathiafulvalene (TTF) and its derivatives have emerged as a cornerstone in the fields of materials science, supramolecular chemistry, and molecular electronics. First synthesized in 1970, this unique organosulfur compound has garnered immense interest due to its potent electron-donating capabilities and the remarkable stability of its oxidized states. This technical guide provides a comprehensive overview of the fundamental principles of TTF chemistry, including its synthesis, electronic and redox properties, and the formation of highly conductive charge-transfer complexes. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Fundamental Properties of this compound

This compound is an organic compound with the formula (H₂C₂S₂)₂C=C(S₂C₂H₂)₂. Its chemical structure, characterized by a central carbon-carbon double bond connecting two 1,3-dithiole rings, endows it with several key properties that are central to its utility:

-

Planarity and π-π Stacking: The planar structure of TTF allows for efficient face-to-face π-π stacking interactions, which are crucial for charge transport in its radical cation salts.

-

High Symmetry: The D₂h symmetry of the TTF molecule promotes charge delocalization in its oxidized forms, which minimizes coulombic repulsion and contributes to the stability of the radical cation and dication species.[1]

-

Strong Electron Donor: TTF is a powerful π-electron donor, a property that drives the formation of charge-transfer complexes with electron acceptors.

-

Reversible Redox Behavior: TTF can undergo two sequential, reversible one-electron oxidations to form a stable radical cation (TTF•⁺) and a dication (TTF²⁺).[2] This redox activity is the basis for its use in molecular switches and other functional materials.

Synthesis of this compound and Its Derivatives

The synthesis of TTF and its derivatives is a well-established area of organic chemistry, with several reliable methods available.

Synthesis of Unsubstituted this compound

A common and high-yielding synthesis of TTF involves the coupling of 1,3-dithiole-2-thione precursors. A widely used method is the phosphite-mediated cross-coupling reaction.

Experimental Protocol: Synthesis of this compound (TTF)

This protocol outlines a typical phosphite-mediated coupling synthesis of TTF.

Materials:

-

1,3-Dithiole-2-thione

-

Triethyl phosphite

-

Anhydrous toluene

Procedure:

-

A solution of 1,3-dithiole-2-thione in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Triethyl phosphite is added to the solution. The molar ratio of 1,3-dithiole-2-thione to triethyl phosphite is typically 1:1.1.

-

The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent, such as hexane or a hexane/dichloromethane mixture, to yield pure TTF as a yellow solid.

Synthesis of Substituted and Unsymmetrical TTF Derivatives

The functionality of TTF can be readily tuned by the introduction of various substituent groups on the 1,3-dithiole rings. The synthesis of unsymmetrical TTF derivatives, where the two dithiole rings are differently substituted, often employs a stepwise approach or a phosphite-mediated cross-coupling of two different 1,3-dithiole-2-one/thione precursors.[1][3][4][5]

Caption: Phosphite-mediated synthesis of an unsymmetrical TTF derivative.

Redox Properties and Electrochemistry

The hallmark of TTF chemistry is its reversible two-step oxidation. These redox processes can be readily studied by cyclic voltammetry (CV), which provides valuable information about the oxidation potentials and the stability of the oxidized species.

Cyclic Voltammetry of TTF

A typical cyclic voltammogram of TTF shows two reversible oxidation waves corresponding to the formation of the radical cation (TTF•⁺) and the dication (TTF²⁺). The potentials at which these oxidations occur are a measure of the electron-donating ability of the TTF derivative.

Experimental Protocol: Cyclic Voltammetry of a TTF Derivative

This protocol provides a general procedure for performing cyclic voltammetry on a TTF derivative.

Instrumentation and Materials:

-

Potentiostat with a three-electrode setup (working, reference, and counter electrodes)

-

Glassy carbon working electrode

-

Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

-

Platinum wire counter electrode

-

Electrochemical cell

-

Solution of the TTF derivative in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[6][7]

Procedure:

-

Prepare a solution of the TTF derivative (typically 1-10 mM) in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the solution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

-

Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate (typically 50-200 mV/s). The potential range should be chosen to encompass both oxidation waves of the TTF derivative.

-

Run the cyclic voltammetry experiment and record the resulting voltammogram.

-

The first and second half-wave potentials (E₁/₂) can be determined as the midpoint between the anodic and cathodic peak potentials for each redox couple.

Caption: Reversible two-step oxidation of this compound (TTF).

Redox Potentials of TTF Derivatives

The redox potentials of TTF can be finely tuned by the introduction of electron-donating or electron-withdrawing substituents. Electron-donating groups lower the oxidation potentials, making the derivative easier to oxidize, while electron-withdrawing groups have the opposite effect.

| Derivative | Substituents | E₁ (V vs. Ag/AgCl) | E₂ (V vs. Ag/AgCl) | Reference |

| TTF | H | 0.37 | 0.74 | [2] |

| TMTTF | Tetramethyl | 0.30 | 0.69 | |

| DB-TTF | Dibenzyl | 0.52 | 0.91 | |

| TTF(CO₂Me)₂ | Dicarbomethoxy | 0.65 | 1.05 | |

| BEDT-TTF | Bis(ethylenedithio) | 0.51 | 0.88 | |

| (p-1c)₂Cl | hydroxyphenyl-1,4-dithiafulvenes | 0.45 | 0.82 | [8] |

UV-Vis Spectroelectrochemistry

UV-Vis spectroelectrochemistry is a powerful technique that combines electrochemistry with UV-Vis spectroscopy to probe the electronic structure of species generated at an electrode surface. For TTF derivatives, this technique allows for the in-situ characterization of the neutral, radical cation, and dication states, each of which possesses a distinct absorption spectrum.

-

TTF (Neutral): Typically shows strong absorptions in the UV region.

-

TTF•⁺ (Radical Cation): Exhibits characteristic absorption bands in both the visible and near-infrared (NIR) regions.

-

TTF²⁺ (Dication): Generally absorbs in the UV-visible region at shorter wavelengths compared to the radical cation.

| Species | Typical λₘₐₓ (nm) |

| TTF | ~300-320 |

| TTF•⁺ | ~430-450, ~580-600, and a broad band in the NIR |

| TTF²⁺ | ~350-400 |

Charge-Transfer Complexes and Electrical Conductivity

A defining feature of TTF chemistry is its ability to form highly conducting charge-transfer (CT) complexes with electron acceptors. The most famous example is the TTF-TCNQ (tetracyanoquinodimethane) complex, which was one of the first organic materials to exhibit metallic conductivity.

In these complexes, there is a partial transfer of electron density from the donor (TTF) to the acceptor (TCNQ), creating stacks of radical cations and anions. This arrangement facilitates the movement of charge carriers along the stacks, leading to high electrical conductivity.

Caption: Formation of a TTF-TCNQ charge-transfer complex.

The electrical conductivity of TTF-based materials is highly dependent on the specific donor and acceptor molecules, the stoichiometry of the salt, and the crystal packing.

| Material | Conductivity (S/cm) at Room Temperature |

| (TTF)(TCNQ) | ~500 |

| (BEDT-TTF)₃Cl₂·2H₂O | 0.6 |

| (p-1c)₂Cl | 4.3 |

| 3D-TTF-COF (Iodine doped) | 1.4 x 10⁻² |

| TTF-COF (Iodine doped) | 0.28 S/m |

Applications in Molecular Electronics and Supramolecular Chemistry

The unique redox properties of TTF have led to its widespread use in the development of functional molecular systems.

Molecular Switches

The reversible switching between the neutral and oxidized states of TTF can be harnessed to control the properties of a molecule or supramolecular assembly. For example, in a[3]rotaxane, a macrocycle can be induced to move between two different recognition sites on a linear thread by electrochemically oxidizing and reducing a TTF unit integrated into the thread. This principle is the basis for molecular shuttles and has potential applications in molecular machinery and data storage.

Caption: Principle of a TTF-based molecular switch in a rotaxane.

Chemosensors and Logic Gates

The sensitivity of the redox potentials and optical properties of TTF derivatives to their local environment makes them excellent candidates for chemosensors. The binding of an analyte to a receptor unit appended to a TTF core can induce a measurable change in its electrochemical or spectroscopic signal. Furthermore, the distinct "on" and "off" states corresponding to the different redox states of TTF can be utilized as inputs and outputs for the construction of molecular logic gates.[9][10][11][12]

Conclusion

This compound chemistry remains a vibrant and rapidly evolving field of research. The fundamental principles of its synthesis, redox behavior, and supramolecular interactions provide a robust platform for the design of novel functional materials. From highly conducting organic metals to sophisticated molecular machines, the versatility of the TTF core continues to inspire innovation across a broad spectrum of scientific disciplines. This guide has provided a foundational understanding of these core principles, offering both the theoretical background and practical experimental details to aid researchers in harnessing the remarkable potential of this compound chemistry.

References

- 1. Synthesis of Unsymmetrical this compound Derivatives via Me(3)Al-Promoted Reactions of Organotin Compounds with Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound – a redox-switchable building block to control motion in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. psasir.upm.edu.my [psasir.upm.edu.my]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. um.edu.mt [um.edu.mt]

- 12. alliedacademies.org [alliedacademies.org]

The Redox Soul of Tetrathiafulvalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrathiafulvalene (TTF), a non-aromatic organosulfur compound, has emerged as a cornerstone in the fields of materials science, supramolecular chemistry, and molecular electronics. Its remarkable and robust redox behavior, characterized by the sequential formation of a stable radical cation and a dication, makes it an ideal and versatile building block for the construction of functional molecular systems. This technical guide provides a comprehensive exploration of the redox characteristics of TTF, detailing the experimental protocols to probe its behavior and presenting key quantitative data for reference.

Core Redox Behavior: A Stepwise Oxidation

The defining feature of this compound is its ability to undergo two successive, reversible one-electron oxidations. This process transforms the neutral TTF molecule first into a stable radical cation (TTF•+) and subsequently into a dication (TTF2+).[1][2] These oxidation events occur at surprisingly low and accessible potentials, enabling electrochemical switching under ambient conditions.[1][2]

The stability of the oxidized species is a key attribute. The initial oxidation to the radical cation is accompanied by a structural planarization and a degree of aromatization, contributing to its notable stability, making it one of the few isolable organic radicals.[1] The second oxidation to the dication results in a molecule with two aromatic 1,3-dithiolium rings.[1] This stepwise and reversible redox activity forms the basis of TTF's utility as a molecular switch in a vast array of applications.

Quantitative Redox and Spectroscopic Data

The redox potentials of TTF and its derivatives are sensitive to their chemical environment, including the solvent, supporting electrolyte, and the nature of substituents on the TTF core. The following tables summarize key electrochemical and spectroscopic data for TTF and some of its derivatives.

| Compound | E₁ (V) | E₂ (V) | Reference Electrode | Solvent | Supporting Electrolyte | Citation |

| TTF | 0.37 | 0.74 | Ag/AgCl | CH₃CN | Not Specified | [1][2] |

| TTF | 0.26 | - | Fc⁺/Fc | CH₃CN | 0.1 M [NBu₄]PF₆ | [3] |

| Chol–TTF | 0.36 | 0.71 | SCE | MeCN | Not Specified | |

| TMT-TTF | - | - | - | - | - |

Table 1: Redox Potentials of this compound and its Derivatives.

The different oxidation states of TTF exhibit distinct optical properties, which can be readily monitored by UV-Vis-NIR spectroscopy. The neutral form is typically pale yellow, the radical cation is orange-brown, and the dication is often deep blue.

| Species | λmax (nm) | Solvent | Citation |

| TTF•+ | ~450, ~800 | Not Specified | |

| TTF2+ | ~700 | Not Specified | |

| TMT-TTF•+ | ~840 | Not Specified | [4][5][6] |

| TTN•+ | ~900 | CH₃CN | [5] |

| TTF•+ | 580 | Acetonitrile | [5][6] |

| TTF•+ | 714 | Ethanol (225 K) | [5][6] |

Table 2: Key UV-Vis-NIR Absorption Maxima of Oxidized TTF Species.

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for investigating the redox behavior of TTF. It provides information on the redox potentials, reversibility of the electron transfer processes, and the stability of the oxidized species.

1. Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy carbon or platinum disk electrode

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire

-

Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous grade

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (n-Bu₄NClO₄)

-

Analyte: TTF or its derivative (typically 1-10 mM)

-

Inert gas (Argon or Nitrogen) for deoxygenation

2. Procedure:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Dissolve the TTF analyte in the electrolyte solution to the desired concentration.

-

Assemble the three-electrode cell. Ensure the electrodes are clean and polished according to standard procedures.

-

Transfer the analyte solution to the electrochemical cell.

-

Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical starting point for TTF would be:

-

Initial Potential: 0.0 V

-

Vertex Potential 1: 1.0 V

-

Vertex Potential 2: 0.0 V

-

Scan Rate: 100 mV/s

-

-

Run the cyclic voltammogram and record the data. Multiple cycles are often run to check for stability and reproducibility.

-

If ferrocene is used as an internal standard, its half-wave potential can be used to reference the measured potentials.

UV-Vis-NIR Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously monitor changes in the electronic absorption spectrum of a molecule as a function of the applied potential. This is particularly useful for identifying the species generated at different oxidation states and for studying their stability.

1. Materials and Equipment:

-

Potentiostat

-

UV-Vis-NIR Spectrophotometer

-

Spectroelectrochemical cell (e.g., a thin-layer cell with an optically transparent electrode like indium tin oxide (ITO) or a platinum mini-grid)

-

Working Electrode: Optically transparent electrode

-

Reference Electrode: Ag/AgCl or pseudo-reference electrode

-

Counter Electrode: Platinum wire

-

Reagents are the same as for cyclic voltammetry.

2. Procedure:

-

Prepare the analyte solution as described for cyclic voltammetry.

-

Assemble the spectroelectrochemical cell, ensuring the optically transparent working electrode is positioned in the light path of the spectrophotometer.

-

Fill the cell with the analyte solution and deoxygenate.

-

Place the cell in the spectrophotometer and connect the electrodes to the potentiostat.

-

Record the initial UV-Vis-NIR spectrum of the neutral TTF species at a potential where no redox reaction occurs (e.g., 0.0 V).

-

Apply a potential corresponding to the first oxidation wave of TTF and hold it constant.

-

Record the UV-Vis-NIR spectra at intervals until no further spectral changes are observed, indicating the complete conversion to the radical cation.

-

Incrementally increase the potential to the second oxidation wave and repeat the spectral measurements to observe the formation of the dication.

-

The potential can be stepped back to observe the reversibility of the spectral changes.

Conclusion

The well-defined, reversible, and accessible redox behavior of this compound, coupled with the distinct spectroscopic signatures of its oxidation states, solidifies its position as a paramount molecular component for advanced applications. From molecular switches and sensors to charge-transfer materials, the ability to precisely control and monitor the electronic state of the TTF core is fundamental. The experimental protocols outlined in this guide provide a robust framework for researchers to explore and harness the rich redox chemistry of this remarkable molecule. A thorough understanding of these principles and techniques is essential for the rational design and development of novel TTF-based systems with tailored functionalities.

References

- 1. BJOC - this compound – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]

- 2. lcms.cz [lcms.cz]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

An Introductory Guide to Tetrathiafulvalene Derivatives: A Technical Overview for Researchers

Tetrathiafulvalene (TTF) and its derivatives have emerged as a versatile and highly studied class of organic molecules, forming the cornerstone of numerous advancements in materials science, organic electronics, and sensor technology.[1] Initially recognized for their potent electron-donating properties and their role in the development of the first organic metals, the applications of TTF-based systems have expanded significantly.[2][3] This guide provides an in-depth technical overview of the core aspects of TTF derivatives, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

The unique characteristics of the TTF core are central to its wide-ranging applications. TTF is a planar, sulfur-rich heterocyclic compound that can undergo two sequential and reversible one-electron oxidations to form stable radical cation (TTF•+) and dication (TTF2+) species.[2][4] This redox activity is a defining feature, enabling its use in charge-transfer complexes, redox-switchable materials, and electrochemical sensors.[5][6] The stability of these oxidized states is attributed to the gain in aromaticity in the resulting 1,3-dithiolium rings.[3]

The electronic properties of TTF derivatives can be finely tuned by chemical modification of the core structure. The attachment of electron-donating or electron-withdrawing groups can alter the redox potentials, HOMO/LUMO energy levels, and ultimately, the material's conductivity and optical properties.[2] This tunability allows for the rational design of TTF derivatives with specific functionalities for targeted applications.

Synthesis of this compound Derivatives

The synthesis of TTF and its derivatives typically involves the coupling of 1,3-dithiole-2-thione or 1,3-dithiole-2-one precursors.[7] A widely employed method is the phosphite-mediated cross-coupling reaction. For unsymmetrical derivatives, a stepwise approach is often necessary to control the final product.[7]

Experimental Protocol: Synthesis of Bis(ethylenedithio)this compound (BEDT-TTF)

One of the most studied TTF derivatives is bis(ethylenedithio)this compound (BEDT-TTF), a key component in numerous organic superconductors. A common synthetic route is outlined below.[1][8]

Step 1: Synthesis of 5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiin-2-thione

This key intermediate can be prepared through the cycloaddition of 1,3-dithiole-2,4,5-trithione with an appropriate alkene.[8]

Step 2: Conversion to the corresponding 2-oxo derivative

The thione from Step 1 is converted to the 2-oxo derivative using reagents like mercuric acetate.[1]

Step 3: Homo-coupling to form BEDT-TTF

The 2-oxo derivative is then self-coupled using a phosphite reagent, such as triethyl phosphite, in a refluxing solvent like toluene to yield BEDT-TTF.[1] The product, bright orange-red crystals, can be purified by recrystallization from chlorobenzene.[1]

Quantitative Data on TTF Derivatives

The following tables summarize key quantitative data for a selection of TTF derivatives, providing a basis for comparison and material selection.

Table 1: Redox Potentials of Selected TTF Derivatives

| Derivative | First Oxidation Potential (E½¹) (V vs. Ag/AgCl) | Second Oxidation Potential (E½²) (V vs. Ag/AgCl) | Solvent | Reference |

| TTF | 0.34 | 0.78 | CH₂Cl₂ | [9] |

| TMTTF | 0.29 | 0.69 | CH₂Cl₂ | [9] |

| EDT-TTF | 0.45 | 0.85 | CH₂Cl₂ | [9] |

| BEDT-TTF | 0.51 | 0.91 | CH₂Cl₂ | [10] |

| DB-TTF | 0.52 | 0.90 | CH₂Cl₂ | |

| DPh-TTF | 0.48 | 0.88 | CH₂Cl₂ | |

| TTF-DME | 0.61 | 1.02 | CH₂Cl₂ |

Table 2: Electronic Properties and Conductivity of TTF-based Materials

| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Conductivity (S/cm) | Reference |

| TTF | -4.30 | -1.50 | 2.80 | Insulator | [9] |

| TTF-TCNQ | - | - | ~0.4-0.6 | up to 10³ (metallic) | [11][12] |

| (BEDT-TTF)₂I₃ | - | - | - | ~20-30 (superconducting below 1.5 K) | [13] |

| TTF-COF (doped) | - | - | - | up to 2.8 x 10⁻³ | [14] |

Applications in Sensor Technology

The redox activity and tunable electronic properties of TTF derivatives make them excellent candidates for chemical and biological sensors.[15][16]

Cation Sensing

TTF derivatives functionalized with chelating groups, such as pyridine or crown ethers, can act as selective cation sensors.[15][17] The binding of a metal cation to the chelating unit perturbs the electronic structure of the TTF core, leading to a detectable change in its optical or electrochemical properties.[15] For instance, cation binding can shift the oxidation potential of the TTF unit or alter its absorption spectrum.

Organic Field-Effect Transistor (OFET) Based Sensors

TTF derivatives are promising materials for the active channel in organic field-effect transistors (OFETs).[18] The conductivity of the TTF-based semiconductor layer can be modulated by the binding of analytes, forming the basis for highly sensitive OFET-based sensors. For example, the interaction of a gas molecule with the TTF derivative can induce a change in charge carrier concentration, leading to a measurable change in the transistor's current.[19]

Experimental Workflow: Fabrication of a TTF-based OFET Sensor

The fabrication of a TTF-based OFET sensor typically involves the following steps:[18][20]

-

Substrate Preparation: A silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate and gate dielectric. The substrate is cleaned using standard procedures (e.g., sonication in acetone and isopropanol).

-

Gate Electrode Deposition: A conductive material, such as a heavily doped silicon substrate itself or a deposited metal layer, serves as the gate electrode.

-

Source and Drain Electrode Patterning: Gold electrodes for the source and drain are patterned on the SiO₂ surface using photolithography or shadow masking.

-

Active Layer Deposition: A solution of the TTF derivative is deposited onto the substrate between the source and drain electrodes, typically by spin-coating, drop-casting, or vacuum deposition. The solvent is then evaporated.

-

Annealing: The device is often annealed to improve the crystallinity and morphology of the organic semiconductor film, which can enhance device performance.

-

Characterization and Sensing Measurements: The electrical characteristics of the OFET are measured in the presence and absence of the target analyte to evaluate its sensing performance.

Charge-Transfer Complexes

A significant area of TTF chemistry involves the formation of charge-transfer (CT) complexes with electron-accepting molecules, most notably tetracyanoquinodimethane (TCNQ).[11][12] In these complexes, there is a partial or complete transfer of an electron from the HOMO of the TTF donor to the LUMO of the TCNQ acceptor.[21] This charge transfer can lead to the formation of highly conducting stacks of donor and acceptor molecules, resulting in materials with metallic or semiconducting properties.[11] The degree of charge transfer can be tuned by modifying the donor and acceptor molecules, allowing for control over the electronic properties of the resulting CT complex.[2]

Conclusion

This compound and its derivatives continue to be a rich and rewarding area of research. Their inherent redox activity, coupled with the vast possibilities for synthetic modification, has led to their application in a diverse range of fields, from fundamental studies of organic conductors to the development of sophisticated sensor devices. This guide has provided a foundational overview of the key aspects of TTF chemistry, offering a starting point for researchers interested in exploring the potential of these remarkable molecules. The detailed protocols and compiled data serve as a practical resource for the synthesis, characterization, and application of TTF derivatives in advanced materials and technologies.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - this compound – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of bis(ethylenedithio)this compound (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pages.jh.edu [pages.jh.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Tunable electrical conductivity in oriented thin films of this compound-based covalent organic framework - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. This compound derivatives as cation sensor: density functional theory investigation of the hyper-Rayleigh scattering first hyperpolarizability - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. P-Functionalized tetrathiafulvalenes from 1,3-dithiole-2-thiones? - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Item - Fabrication and characterisation of organic thin-film transistors for sensing applications - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 19. ijrti.org [ijrti.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Core Synthesis Routes for Pristine Tetrathiafulvalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental synthesis routes for pristine tetrathiafulvalene (TTF), a pivotal molecule in the development of organic conductors and advanced materials. The document details the most prevalent and efficient synthetic pathways, with a focus on the preparation of key 1,3-dithiole-2-thione and 1,3-dithiole-2-one precursors and their subsequent coupling to yield the target TTF. Detailed experimental protocols, quantitative data on reaction yields and conditions, and mechanistic insights are presented to aid researchers in the practical synthesis of this foundational building block.

Introduction

This compound (TTF) is a sulfur-rich heterocyclic compound that has garnered significant interest due to its exceptional electron-donating properties and the stability of its radical cation and dication species. These characteristics make it a cornerstone in the field of molecular electronics, enabling the development of organic conductors, superconductors, and other functional materials. The synthesis of pristine TTF has been a subject of extensive research, leading to several established routes. This guide focuses on the core, most accessible methods for preparing unsubstituted TTF, providing a practical resource for researchers in organic synthesis, materials science, and drug development.

Key Synthetic Strategies

The most common and reliable syntheses of pristine this compound rely on the coupling of two 1,3-dithiole-2-one or 1,3-dithiole-2-thione precursor molecules. These precursors can be prepared through various methods, followed by a dimerization reaction, typically mediated by a phosphite reagent. This section outlines the synthesis of the key precursors and the final coupling step.

Synthesis of 1,3-Dithiole-2-thione Precursor

A common and efficient route to 1,3-dithiole-2-thione involves the reaction of an activated alkyne equivalent with a source of carbon disulfide.

Experimental Protocol: Synthesis of 1,3-Dithiole-2-thione

This protocol is adapted from established synthetic methodologies.

-

Step 1: Generation of the dithiolate precursor. In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, sodium metal is reacted with a solution of carbon disulfide in a suitable solvent like anhydrous dimethylformamide (DMF). This reaction forms the sodium salt of 1,3-dithiole-2-thione-4,5-dithiolate.

-

Step 2: Reaction with an electrophile. A suitable electrophile, such as a dihaloethane, is then added to the reaction mixture to form the desired 1,3-dithiole-2-thione.

-

Step 3: Workup and Purification. The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Synthesis of Pristine this compound via Phosphite-Mediated Coupling

The dimerization of 1,3-dithiole-2-thiones or 1,3-dithiole-2-ones is most effectively achieved through a desulfurization or deoxygenation reaction mediated by a trivalent phosphorus reagent, such as triethyl phosphite.

Experimental Protocol: Phosphite-Mediated Self-Coupling of 1,3-Dithiole-2-thione

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, 1,3-dithiole-2-thione is dissolved in an excess of triethyl phosphite.

-

Step 2: Reaction. The mixture is heated to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled, and the excess triethyl phosphite is removed under reduced pressure. The resulting solid residue is then purified by column chromatography on silica gel, followed by recrystallization to afford pure this compound. An expedient, large-scale synthesis has been reported to produce TTF in 85% yield in two steps from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, with the final product being isolated in high purity without chromatography[1].

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the chosen route, reagents, and reaction conditions. The following tables summarize key quantitative data from the literature to facilitate comparison.

Table 1: Synthesis of 1,3-Dithiole-2-thione Precursors

| Starting Materials | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium, Carbon Disulfide | Dihaloethane | DMF | Room Temp. | 12 | 60-70 | General Method |

| Terminal Alkyne, BuLi | Carbon Disulfide, Sulfur | THF | -78 to RT | 4 | 50-60 | General Method |

Table 2: Synthesis of Pristine this compound via Coupling Reactions

| Precursor | Coupling Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1,3-Dithiole-2-thione | Triethyl phosphite | Neat | 110-120 | 2-4 | 70-85 | General Method |

| 1,3-Dithiole-2-one | Triethyl phosphite | Neat | 110-120 | 2-4 | 75-90 | General Method |

| 4,5-bis(benzoylthio)-1,3-dithiole-2-thione | Triethyl phosphite | Toluene | Reflux | 2 | 85 | [1] |

Reaction Pathways and Mechanisms

The synthesis of this compound from 1,3-dithiole precursors via phosphite-mediated coupling proceeds through a proposed reactive intermediate.

Synthesis of 1,3-Dithiole-2-thione

The formation of the 1,3-dithiole-2-thione ring is a crucial step. The following diagram illustrates a generalized pathway.

Caption: Generalized pathway for 1,3-dithiole-2-thione synthesis.

Phosphite-Mediated Coupling to this compound

The coupling of 1,3-dithiole-2-thiones is believed to proceed through a carbene or a related reactive intermediate generated in situ.

References

A Technical Guide to Theoretical Models of Tetrathiafulvalene (TTF) Molecular Orbitals

Introduction

Tetrathiafulvalene (TTF) is a pivotal organosulfur compound that has been extensively studied for its exceptional electron-donating properties.[1][2] Since its discovery, TTF and its derivatives have become fundamental building blocks in the field of materials science, particularly for the development of organic conductors, superconductors, and components for molecular electronics like organic field-effect transistors (OFETs).[2][3][4] The electronic and conductive properties of TTF-based materials are intrinsically linked to the structure and energy of their frontier molecular orbitals.[5] Theoretical and computational modeling, primarily using Density Functional Theory (DFT), provides indispensable insights into the electronic structure of TTF, enabling the rational design of novel materials with tailored functionalities.[6][7]

This technical guide offers an in-depth exploration of the theoretical models used to describe the molecular orbitals of TTF. It details the computational methodologies, presents key quantitative data on orbital energies, and visualizes the workflow and fundamental concepts associated with these theoretical investigations.

Theoretical Framework: Frontier Molecular Orbitals (FMO)

The electronic behavior of TTF is dominated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8]

-

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy level occupied by electrons. The energy of the HOMO is related to the ionization potential and reflects the molecule's ability to donate an electron.[1] For TTF, its potent electron-donating capability is attributed to a relatively high-energy HOMO.[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): As the lowest energy level devoid of electrons, the LUMO's energy corresponds to the electron affinity and indicates the molecule's ability to accept an electron.[1]

-

HOMO-LUMO Gap (HLG): The energy difference between the HOMO and LUMO is a critical parameter that characterizes molecular chemical stability, reactivity, and optical properties.[5][9] A smaller gap generally implies higher chemical reactivity and easier electronic excitation, which is crucial for conductivity in organic materials.[5]

Computational Methodologies

The theoretical investigation of TTF's molecular orbitals is predominantly performed using quantum chemical calculations, with Density Functional Theory (DFT) being the most prevalent and effective method.[6][7][10]

Core Computational Approach: Density Functional Theory (DFT)

DFT is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function.[7][11] This approach offers a favorable balance between computational cost and accuracy for molecules like TTF.[12] The accuracy of DFT calculations depends significantly on the choice of two components:

-

Exchange-Correlation (XC) Functional: This is an approximation of the quantum mechanical interactions between electrons. A variety of functionals are used in TTF studies:

-

Hybrid Functionals (e.g., B3LYP): These functionals mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation. B3LYP is widely used and has shown close agreement with experimental data for TTF's electronic properties.[6][10]

-

Generalized Gradient Approximation (GGA) (e.g., PBE): These functionals consider the electron density and its gradient.[6]

-

Local Density Approximation (LDA) (e.g., PWC): This is a simpler functional based on a uniform electron gas model.[6]

-

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[13] The size and type of basis set affect the accuracy of the calculation. Common basis sets for TTF include Pople-style sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent sets (e.g., aug-cc-pVDZ).[3][10]

Typical Experimental (Computational) Protocol

The process of theoretically modeling TTF's molecular orbitals follows a standardized workflow, which is visualized in the diagram below.

-

Geometry Optimization: The initial step is to find the most stable three-dimensional structure of the TTF molecule, corresponding to the minimum energy on the potential energy surface. This is typically done using a chosen DFT functional and basis set.[1][10]

-

Frequency Calculation: To confirm that the optimized structure is a true energy minimum, vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies.

-

Single-Point Energy Calculation: Using the optimized geometry, a more accurate single-point energy calculation may be performed, often with a larger basis set, to obtain precise molecular orbital energies (HOMO, LUMO).[10]

-

Analysis of Properties: From the results of the energy calculation, various electronic properties are derived, including the HOMO and LUMO energy levels, the HOMO-LUMO gap, and global reactivity descriptors like chemical hardness and electronegativity.[6][9]

Software packages such as Gaussian, DMol³, GAMESS, and ORCA are commonly used to perform these calculations.[6][10][13]

Quantitative Data: Molecular Orbital Energies

Theoretical calculations have provided a range of values for the HOMO and LUMO energies and the corresponding energy gap of TTF. These values are sensitive to the chosen computational method, basis set, and the inclusion of environmental effects like solvents.[5][9][10] The following table summarizes representative data from various computational studies.

| Computational Method (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Phase | Reference |

| RHF/6-311+G(d) | - | - | 8.5523 | Gas | [10] |

| RHF/6-31++G(d,p) | - | - | 7.9606 | Gas | [10] |

| RHF/6-311++G(d,p) | - | - | 7.9294 | Gas | [10] |

| B3LYP/6-31++G(d,p) | - | - | 3.5418 | Gas | [10] |

| B3LYP/6-311+G(d) | - | - | 3.5924 | Gas | [10] |

| B3LYP/6-311++G(d,p) | - | - | 3.5951 | Gas | [10] |

| B3LYP/6-311G** | - | - | 3.75 | Gas | [4][9] |

| B3LYP/aug-cc-PVDZ | - | - | 3.63 | Gas | [4][9] |

| B3LYP/6-311++G | - | - | 3.872 | Gas | [5] |

| B3LYP/6-311++G | - | - | 3.946 | Water | [5] |

| B3LYP/6-31++G(d,p) | - | - | 3.6373 | Acetonitrile | [9] |

Note: Many studies report only the HOMO-LUMO gap. The values demonstrate that DFT methods (like B3LYP) predict a significantly smaller and more realistic energy gap compared to the Restricted Hartree-Fock (RHF) method.[10] The choice of basis set also introduces variations, as does the solvent environment, which tends to slightly increase the energy gap.[9][10]

Visualization of TTF Molecular Orbitals

The frontier molecular orbitals of TTF are delocalized π-systems. The HOMO is characterized by a bonding combination of p-orbitals across the central C=C double bond and the sulfur atoms, consistent with its role as an electron donor. The LUMO is typically an anti-bonding π* orbital. The energy gap between these orbitals is fundamental to the molecule's electronic properties.

References

- 1. ijarset.com [ijarset.com]

- 2. Structural and electronic characterisation of π-extended this compound derivatives as active components in field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rgnpublications.com [rgnpublications.com]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 6. cajmns.casjournal.org [cajmns.casjournal.org]

- 7. Computational Analysis of Molecular Orbitals using DFT: A Theoretical Study | Deep Science Publishing [deepscienceresearch.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fiveable.me [fiveable.me]

The Dawn of Organic Metals: A Technical Review of Early Tetrathiafulvalene Research

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the seminal research on tetrathiafulvalene (TTF), a molecule that revolutionized the field of materials science and paved the way for the development of organic electronics. We will delve into the core aspects of its early discovery, synthesis, and the groundbreaking properties of its charge-transfer complexes, presenting the foundational data and experimental protocols that established TTF as a cornerstone of molecular conductors.

Introduction: The Birth of an Organic Metal

This compound (TTF) is an organosulfur compound first synthesized in 1970 by Wudl and his team.[1] While initially one of many novel heterocyclic molecules, its true significance was unveiled in 1973 when researchers discovered that its charge-transfer (CT) salt with 7,7,8,8-tetracyanoquinodimethane (TCNQ) exhibited remarkably high electrical conductivity, comparable to that of a metal.[2][3] This discovery of the TTF-TCNQ complex, the first true "organic metal," ignited a flurry of research into organic conductors and laid the groundwork for the field of molecular electronics.[4]

The unique properties of TTF stem from a combination of its molecular and solid-state characteristics. It is a powerful π-electron donor that can be easily and reversibly oxidized in two single-electron steps to form stable radical cation (TTF•⁺) and dication (TTF²⁺) species.[5] Crucially, in the solid state, TTF and its acceptor counterpart, TCNQ, form segregated stacks, allowing for efficient charge delocalization along these molecular columns, a key requirement for metallic conductivity.[2][6][7][8]

Synthesis of this compound

The early syntheses of TTF were pivotal in enabling the exploration of its properties. While several methods have been developed, a common and foundational approach involves the coupling of 1,3-dithiole-2-thione precursors.[9]

Experimental Protocol: Synthesis via Self-Coupling of a 1,3-dithiolium Salt

This protocol is based on the early synthetic routes developed in the 1970s.[9]

Materials:

-

1,3-dithiole-2-thione

-

Dimethyl sulfate or another suitable methylating agent

-

Sodium borohydride (NaBH₄) or another reducing agent

-

Fluoroboric acid (HBF₄)

-

Triethylamine (Et₃N)

-

Appropriate solvents (e.g., acetonitrile, ethanol)

Procedure:

-

Methylation: 1,3-dithiole-2-thione is S-methylated using an agent like dimethyl sulfate to form the 2-(methylthio)-1,3-dithiolium salt.

-

Reduction: The resulting salt is reduced, for example with sodium borohydride, to yield 2-(methylthio)-1,3-dithiole.

-

Protonolysis: The thioether is treated with a strong acid such as fluoroboric acid (HBF₄) to cleave the methylthio group and generate the 1,3-dithiolium cation, [H₂C₂S₂CH]⁺.

-

Deprotonation and Coupling: The 1,3-dithiolium salt is then deprotonated with a non-nucleophilic base, typically triethylamine. This generates a carbene intermediate which rapidly dimerizes to form the central double bond of this compound (TTF).

-

Purification: The crude product is purified, often by recrystallization or sublimation, to yield the characteristic orange-red crystals of TTF.

The TTF-TCNQ Charge-Transfer Complex

The landmark discovery of metallic-like conductivity in the TTF-TCNQ salt was a pivotal moment in materials science.[10] This section details the formation of this complex and summarizes its key properties.

Experimental Protocol: Formation of TTF-TCNQ Crystals

High-purity, single crystals are essential for accurately measuring the intrinsic electrical properties of the material. The following is a generalized solution-phase method used in early studies.[2][11]

Materials:

-

Purified this compound (TTF)

-

Purified 7,7,8,8-tetracyanoquinodimethane (TCNQ)

-

High-purity acetonitrile (spectroscopic grade)

Procedure:

-

Solution Preparation: Prepare separate hot, saturated solutions of TTF and TCNQ in high-purity acetonitrile. The use of highly purified starting materials and solvent is critical to minimize defects in the final crystals.

-

Mixing: Mix the hot solutions in a 1:1 molar ratio.

-

Crystallization: Upon mixing, the deep green-black solution of the charge-transfer complex is formed. The product, being much less soluble than its components, begins to precipitate. For the growth of high-quality single crystals, the solution is allowed to cool very slowly over several days in a vibration-free environment. This slow cooling process yields the characteristic long, black, needle-like crystals of TTF-TCNQ.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold acetonitrile, and dried under vacuum.

Core Properties and Quantitative Data

The extraordinary properties of TTF-TCNQ arise from its unique electronic and crystal structure. Unlike simple salts, the electron transfer from the TTF donor to the TCNQ acceptor is incomplete. This partial charge transfer is fundamental to its high conductivity.

Electrochemical Properties

Cyclic voltammetry studies were crucial in quantifying the electron-donating ability of TTF. It exhibits two distinct, reversible, one-electron oxidation waves, corresponding to the formation of the radical cation and the dication.

| Property | Value (vs. Ag/AgCl in CH₃CN) | Reference |

| First Oxidation (E¹/₂) | ~ +0.37 V | [5] |

| Second Oxidation (E²/₂) | ~ +0.74 V | [5] |

Electrical Conductivity

The most striking feature of TTF-TCNQ was its high electrical conductivity and its metallic temperature dependence (i.e., conductivity decreases as temperature increases) over a certain range.

| Property | Value | References |

| Room Temperature Conductivity (σ_RT) | 500 - 1000 (Ω·cm)⁻¹ | [12][13] |

| Peak Conductivity (~59 K) | 10⁴ - 10⁵ (Ω·cm)⁻¹ | [12] |

| Metal-to-Insulator Transition Temp. | ~ 54 K | [6][7] |

Note: Conductivity is highly anisotropic, with the highest values measured along the stacking axis (b-axis).

Crystal Structure and Charge Transfer

X-ray diffraction studies, notably by Kistenmacher et al. in 1974, were critical in explaining the source of the conductivity.[2] They revealed that the TTF and TCNQ molecules pack in separate, parallel columns, or "segregated stacks".[6] This arrangement allows π-orbitals on adjacent molecules within a stack to overlap, creating continuous pathways for electron movement along the stacks.

Furthermore, analysis of intramolecular bond lengths, compared with those of neutral TCNQ and the fully formed TCNQ⁻ anion, confirmed that the charge transfer was incomplete. The degree of charge transfer (ρ) was estimated to be approximately 0.59.[2][14] This non-integer value means that the electronic conduction bands formed along the stacks are only partially filled, a classic prerequisite for metallic conductivity.

Conclusion

The early research into this compound and its charge-transfer complex with TCNQ marked a paradigm shift in materials science. It demonstrated for the first time that purely organic materials could exhibit the high electrical conductivity previously thought to be exclusive to metals. The foundational work on the synthesis of TTF, the preparation of high-quality TTF-TCNQ crystals, and the detailed characterization of its structural and electronic properties provided a robust framework for designing new molecular conductors. This pioneering research directly led to the development of organic superconductors, switches, and other functional materials that form the basis of modern organic electronics.

References

- 1. scribd.com [scribd.com]

- 2. pages.jh.edu [pages.jh.edu]

- 3. Ferraris, J., Cowan, D.O., Walatka, W. and Perlstein, J.H. (1973) Electron Transfer in a New Highly Conducting Donor-Acceptor Complex. Journal of the American Chemical Society, 95, 948-949. - References - Scientific Research Publishing [scirp.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. BJOC - this compound – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Modern History of Organic Conductors: An Overview [mdpi.com]

- 11. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]

- 12. projects.itn.pt [projects.itn.pt]

- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 14. Structural and optical investigations of charge transfer complexes involving the radical anions of TCNQ and F 4 TCNQ - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02015A [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Tetrathiafulvalene (TTF) Derivatives

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the synthesis of tetrathiafulvalene (TTF) and its derivatives, crucial building blocks in the fields of materials science, molecular electronics, and supramolecular chemistry. The following sections offer step-by-step procedures for key synthetic methods, a summary of quantitative data for easy comparison, and graphical representations of the experimental workflows.

Data Presentation

The following table summarizes quantitative data for selected TTF synthesis protocols, providing a clear comparison of their yields and key reaction conditions.

| Product | Synthetic Method | Reagents | Solvent(s) | Reaction Time | Temperature | Yield (%) | Reference |

| This compound (TTF) | Two-step synthesis from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione | Sodium methoxide, HBF₄·Et₂O, Triethylamine | Methanol, Acetonitrile | Not Specified | Room Temp. | 85 | [1][2] |

| Bis(ethylenedithio)this compound (BEDT-TTF) | Phosphite-mediated coupling of 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][3][4]dithiin | Trimethyl phosphite | Neat | 2-3 hours | 125 °C (reflux) | >80 | [2][5] |

| Symmetrical TTF-derivative | Phosphite-induced coupling of 4,5-bis-(butylthio)-1,3-dithiole-2-thione and 4,5-bis(cyanoethylthio)-1,3-dithiol-2-one | Triethyl phosphite | Toluene | Not Specified | Reflux | 64 | [2][6] |

| Unsymmetrical TTF-carboxylic acid derivative | Stepwise deprotection and alkylation of a monosubstituted TTF precursor | TBAF, 3-Bromopropionitrile | THF | 1 hour | Room Temp. | 91 | [2] |

| TTF-Functionalized RAFT Agent | Carbodiimide-promoted esterification | 2-(hydroxymethyl)this compound, 2-(1-isobutyl)sulfanylthiocarbonylsulfanyl-2-methylpropionic acid, EDCI | Dichloromethane | Overnight | 0 °C to Room Temp. | Not Specified | [3] |

Experimental Protocols

Protocol 1: High-Yield, Chromatography-Free Synthesis of this compound (TTF)

This protocol is adapted from a literature procedure for a large-scale, cost-effective synthesis of TTF with high purity.[1][2]

Step 1: Synthesis of 1,3-dithiolium tetrafluoroborate

-

To a suspension of 4,5-bis(benzoylthio)-1,3-dithiole-2-thione in anhydrous methanol, add a solution of sodium methoxide in methanol.

-

Stir the resulting solution at room temperature.

-

Add tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O) dropwise to the solution.

-

Collect the precipitated yellow solid by filtration, wash with methanol, and dry under vacuum to yield 1,3-dithiolium tetrafluoroborate.

Step 2: Synthesis of this compound (TTF)

-

Suspend the 1,3-dithiolium tetrafluoroborate in anhydrous acetonitrile.

-

Cool the suspension in an ice bath.

-

Add triethylamine dropwise to the suspension.

-

Stir the reaction mixture at room temperature.

-